molecular formula C30H30N2 B601347 1,4-Dibenzhydrylpiperazine CAS No. 216581-01-0

1,4-Dibenzhydrylpiperazine

Cat. No. B601347
CAS RN: 216581-01-0
M. Wt: 418.57
InChI Key:
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Description

1,4-Dibenzhydrylpiperazine is a chemical compound with the CAS Number: 216581-01-0 . It is also known as 1,4-Bis(benzhydryl)piperazine .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Dibenzhydrylpiperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another study presents the synthesis of 14 new 1,4-disubstituted piperazine derivatives from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .


Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1,4-Dibenzhydrylpiperazine, has been investigated theoretically using density functional theory .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry: Modulation of Histamine Receptors

1,4-Dibenzhydrylpiperazine has been identified as a modulator of histamine receptors . These receptors play a crucial role in the immune response and are targets for allergy medications. The compound’s ability to interact with these receptors could lead to the development of new pharmaceuticals for treating allergic reactions and other histamine-related conditions.

Organic Synthesis: Construction of 1,4-Dihydropyridines

In organic chemistry, 1,4-Dibenzhydrylpiperazine is used in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are important for their broad-spectrum biological and synthetic importance . The compound serves as a building block in cascade cyclization reactions, contributing to the creation of diverse functionalized 1,4-DHPs.

Pharmacology: Anticancer Applications

Research in pharmacology has explored the use of 1,4-Dibenzhydrylpiperazine derivatives as potential clinical agents against various cancers. These compounds have shown promise in inhibiting cancer cell migration and inducing cell cycle arrest, which are critical steps in cancer treatment .

Biochemistry: ACE Inhibition and Antimicrobial Activity

1,4-Dibenzhydrylpiperazine derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibition and antimicrobial activities . These properties are significant for the treatment of cardiovascular diseases and infections, respectively.

Agriculture: Pesticide Analysis

While not directly used as a pesticide, 1,4-Dibenzhydrylpiperazine’s structural analogs and derivatives are studied for their effects on pesticide persistence and removal by microbial biodegradation . Understanding these interactions can lead to more environmentally friendly pest control solutions.

Material Science: Development of Functional Materials

In material science, 1,4-Dibenzhydrylpiperazine is involved in the development of functional materials. Its derivatives are used to modify carbon-based materials, improving their efficiency in applications such as electrogeneration .

Future Directions

While specific future directions for 1,4-Dibenzhydrylpiperazine were not found, the growing antimicrobial resistance crisis has revitalized research into alternatives, with one of the most promising avenues being bacteriophage therapy .

properties

IUPAC Name

1,4-dibenzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)31-21-23-32(24-22-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOADUFBZDDTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364673
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibenzhydrylpiperazine

CAS RN

56265-29-3
Record name 1,4-dibenzhydrylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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